molecular formula C9H12N2O2 B1423878 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid CAS No. 1250341-33-3

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No. B1423878
M. Wt: 180.2 g/mol
InChI Key: KOKDKKZXEQCMTG-UHFFFAOYSA-N
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Description

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid is a chemical compound with the molecular formula C9H12N2O2 . It is an off-white solid .


Molecular Structure Analysis

The molecular structure of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid consists of a five-membered pyrazole ring attached to a cyclopentyl group and a carboxylic acid group . The InChI code for this compound is 1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13) .

Scientific Research Applications

Structural and Spectral Studies

  • Structural Analysis : Research focused on similar pyrazole-4-carboxylic acid derivatives, like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, has involved combined experimental and theoretical studies. These studies typically employ techniques like NMR, FT-IR spectroscopy, and X-ray diffraction for structural characterization, which are likely applicable to 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid as well (Viveka et al., 2016).

Synthesis and Chemical Reactions

  • Synthesis Techniques : Techniques for synthesizing various pyrazole-4-carboxylic acids, including methods for obtaining novel ligands based on these acids, have been developed. These methods could be adapted for the synthesis of 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid (Dalinger et al., 2020).
  • Functionalization Reactions : Studies have explored the functionalization of similar compounds, which could provide insights into potential reactions and applications for 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid (Yıldırım et al., 2005).

Applications in Catalysis and Medicinal Chemistry

  • Metal Complex Catalysis : Pyrazole-4-carboxylic acids have been used to create polychelated ligands for applications in metal complex catalysis. This suggests potential applications for 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid in catalysis (Dalinger et al., 2020).
  • Medicinal Chemistry : Certain derivatives of pyrazole-4-carboxylic acid have shown significant bioactivity, indicating the potential for 5-Cyclopentyl-1H-pyrazole-4-carboxylic acid in medicinal chemistry applications (Liu et al., 2020).

properties

IUPAC Name

5-cyclopentyl-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)7-5-10-11-8(7)6-3-1-2-4-6/h5-6H,1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKDKKZXEQCMTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentyl-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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